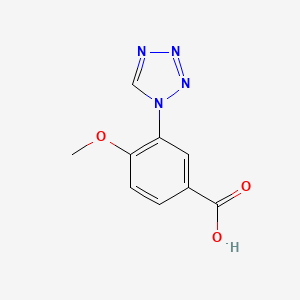

4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-methoxy-3-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3/c1-16-8-3-2-6(9(14)15)4-7(8)13-5-10-11-12-13/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBZAJKBINVVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401250614 | |

| Record name | Benzoic acid, 4-methoxy-3-(1H-tetrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083368-79-9 | |

| Record name | Benzoic acid, 4-methoxy-3-(1H-tetrazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083368-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-methoxy-3-(1H-tetrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid can be achieved through several methods. One common approach involves the cycloaddition reaction of a nitrile intermediate with sodium azide. This method typically requires the presence of a catalyst and specific reaction conditions to ensure the successful formation of the tetrazole ring .

Another synthetic route involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain the nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The nitro group can be reduced to an amine.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-carboxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, while reduction of the nitro group can produce 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)aniline.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing tetrazole rings. For instance, derivatives similar to 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid have shown promising activity against various cancer cell lines. In vitro tests have indicated that such compounds can inhibit the growth of ovarian carcinoma (OVCAR-3), leukemia (K-562), and breast adenocarcinoma (MCF-7) with IC50 values below 1 μM .

Table 1: Anticancer Activity of Tetrazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 4-Methoxy-3-(1H-tetrazol-1-yl)benzoic acid | OVCAR-3 | < 0.27 |

| Related β-carboline derivative | K-562 | < 1.0 |

| Related β-carboline derivative | MCF-7 | < 1.0 |

Antimicrobial Properties

Compounds with tetrazole rings have also been noted for their antimicrobial activities. Research indicates that they can act against a range of pathogens due to their ability to disrupt microbial cell membranes and inhibit essential enzymes . This makes them candidates for further development as antimicrobial agents.

Study on Anticancer Activity

A notable study evaluated a series of tetrazole derivatives for their anticancer activity against multiple cell lines. The results indicated that modifications on the benzene ring significantly influenced the efficacy of the compounds. Specifically, substituents like methoxy groups enhanced cytotoxicity against cancer cells .

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the binding interactions between 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid and target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to active sites on proteins such as kinases and receptors involved in cell signaling pathways .

Wirkmechanismus

The mechanism of action of 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The methoxy group can also participate in hydrophobic interactions, further modulating the compound’s effects on biological pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Functional Group Variations

Key analogues differ in substituent type, position, and heterocyclic rings. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 4-Methoxy-3-(1H-tetrazol-1-yl)benzoic acid | 4-OCH₃, 3-tetrazole | C₉H₈N₄O₃ | 220.19 | Tetrazole as bioisostere; methoxy group enhances lipophilicity |

| 5-Amino-2-(1H-tetrazol-1-yl)benzoic acid | 5-NH₂, 2-tetrazole | C₈H₇N₅O₂ | 205.18 | Amino group may improve solubility and binding affinity |

| 4-Bromo-2-(1H-tetrazol-1-yl)benzoic acid | 4-Br, 2-tetrazole | C₈H₅BrN₄O₂ | 285.05 | Bromine increases molecular weight and potential halogen bonding |

| 4-(Triazol-1-yl)benzoic acid hybrids | 4-triazole | Varies | Varies | Triazole offers different electronic and steric properties |

| 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | 2-thiazole, methyl | C₁₁H₉NO₂S | 219.26 | Thiazole introduces sulfur, affecting redox activity |

Physicochemical Properties

- Melting Points : Thiazole-containing analogues, such as 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, exhibit higher melting points (~140°C) due to increased crystallinity from sulfur-based interactions .

- Acidity : Tetrazole rings (pKa ~4–5) are more acidic than triazoles (pKa ~8–10), making tetrazole derivatives more soluble in physiological conditions .

- Lipophilicity : The methoxy group in the target compound increases logP compared to polar substituents like -NH₂ or -Br .

Biologische Aktivität

4-Methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields such as pharmacology and agriculture.

Synthesis of this compound

The synthesis of this compound typically involves the formation of the tetrazole ring through cycloaddition reactions. The tetrazole moiety is known for enhancing the biological activity of compounds by improving solubility and bioavailability. The general synthetic route includes:

- Starting Materials : 4-methoxybenzoic acid and azides.

- Reaction Conditions : The reaction is usually carried out under reflux conditions with appropriate catalysts.

- Characterization : The synthesized compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound exhibits moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Bacillus subtilis | 14 | 64 |

| Escherichia coli | 12 | 128 |

| Pseudomonas aeruginosa | 10 | 256 |

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal effects against various phytopathogenic fungi. In laboratory settings, it demonstrated significant inhibition of mycelial growth in fungi such as Aspergillus niger and Candida albicans .

| Fungus | Inhibition (% at 50 µg/mL) |

|---|---|

| Aspergillus niger | 85.9 |

| Candida albicans | 73.5 |

The biological activity of this compound is attributed to the presence of the tetrazole ring which enhances interaction with biological targets. The tetrazole group can mimic carboxylic acids in biological systems, potentially influencing enzyme activity and receptor interactions.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of benzoic acids including our compound showed that modifications in the substituents significantly affected antimicrobial efficacy. The presence of the methoxy group was found to enhance the overall activity against both bacterial and fungal strains .

Case Study 2: Agricultural Applications

Research has also investigated the use of this compound in agricultural settings as a potential fungicide. Field trials indicated that formulations containing this compound could effectively reduce fungal infections in crops without significant phytotoxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves refluxing substituted benzaldehydes with tetrazole derivatives in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and recrystallization . To optimize purity, use high-resolution chromatography (HPLC) with a C18 column and a water/acetonitrile gradient. Confirm structural integrity via -NMR (DMSO-, 200–400 MHz) and FTIR to detect key functional groups (e.g., tetrazole ring vibrations at ~1500 cm) .

Q. Which characterization techniques are critical for verifying the structure of this compound?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : - and -NMR to confirm substituent positions and methoxy group integration .

- Mass Spectrometry (HRMS) : To validate molecular weight (e.g., calculated for : 237.0622) .

- X-ray Crystallography : For unambiguous confirmation of crystal packing and hydrogen-bonding interactions involving the tetrazole ring .

Q. How does the methoxy group influence the compound’s physicochemical properties?

- Methodological Answer : The methoxy group enhances solubility in polar solvents (e.g., DMSO, ethanol) due to its electron-donating effect, which increases polarity. This can be quantified via logP measurements (e.g., using shake-flask method or computational tools like ChemAxon). Additionally, UV-Vis spectroscopy (λ~270 nm) can track electronic transitions influenced by the methoxy group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in tetrazole-functionalized benzoic acid synthesis?

- Methodological Answer :

- Catalyst Screening : Replace glacial acetic acid with Lewis acids (e.g., ZnCl) to accelerate cyclization .

- Solvent Effects : Test aprotic solvents (e.g., DMF) to reduce side reactions. Evidence shows ethanol yields ~60%, while DMF may increase to ~75% .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining yields >80% .

Q. What strategies resolve contradictions in reported biological activities of tetrazole-containing analogs?

- Methodological Answer : Discrepancies often arise from:

- Purity Issues : Validate compound purity via HPLC (>98%) before bioassays .

- Assay Variability : Standardize antimicrobial testing using CLSI guidelines (e.g., broth microdilution for MIC determination) .

- Structural Confirmation : Re-examine analogs with conflicting data using -NMR and X-ray crystallography to rule out isomerism .

Q. What role does the tetrazole ring play in target binding, and how can this be probed experimentally?

- Methodological Answer : The tetrazole ring mimics carboxylic acid in hydrogen bonding but offers metabolic stability. Techniques to study interactions:

- Docking Simulations : Use AutoDock Vina to predict binding poses with enzymes like cyclooxygenase-2 .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) with target proteins .

- SAR Studies : Compare analogs (e.g., replacing tetrazole with carboxylate) to assess activity loss/gain .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic effects of substituents .

- Pharmacophore Mapping : Identify critical features (e.g., tetrazole as hydrogen bond acceptor) using Schrödinger’s Phase .

- ADMET Prediction : Employ SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability) .

Q. What analytical challenges arise in stability studies of this compound, and how are they addressed?

- Methodological Answer :

- Degradation Pathways : Use LC-MS to detect hydrolysis products (e.g., benzoic acid derivatives) under acidic/alkaline conditions .

- Photostability : Expose to UV light (λ=254 nm) and monitor decomposition via HPLC .

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (>200°C typical for tetrazoles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.